molecular formula C6H5N5O3 B1587704 4-Hydrazino-7-nitrobenzofurazan CAS No. 90421-78-6

4-Hydrazino-7-nitrobenzofurazan

Cat. No. B1587704
CAS RN: 90421-78-6
M. Wt: 195.14 g/mol
InChI Key: DMZATVKONWVLBE-UHFFFAOYSA-N
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Description

4-Hydrazino-7-nitrobenzofurazan is a chemical compound with the molecular formula C6H5N5O3 and a molecular weight of 195.14 . It is used as a fluorescent reagent for protein labeling and pre-column derivatization for chromatographic procedures such as HPLC . It is also used as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .


Synthesis Analysis

The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), a derivative of 4-Hydrazino-7-nitrobenzofurazan, was reported in a study . The procedure involved adding methylhydrazine dropwise to a solution of 4-chloro-7-nitrobenzofurazan in ethanol .


Chemical Reactions Analysis

MNBDH reacts with carbonyl compounds in acidic media to form the corresponding MNBD-hydrazones . In a study, MNBDH was used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .


Physical And Chemical Properties Analysis

4-Hydrazino-7-nitrobenzofurazan has a predicted boiling point of 450.4±55.0 °C and a predicted density of 1.753±0.06 g/cm3 . It is slightly soluble in DMSO and should be stored at 2-8°C .

Scientific Research Applications

1. Application in Analytical and Bioanalytical Chemistry

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
  • Methods of Application or Experimental Procedures : The effects of pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant on the fluorescence intensity were investigated .
  • Results or Outcomes : The optimized reaction was subsequently used for the development of an assay for DNA detection based on a molecular-beacon probe. The use of a fluorogenic substrate enabled the detection of a single-stranded DNA target with a 1 nmol L−1 detection limit .

2. Application in Air Quality Monitoring

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the measurement of lower carbonyls in air .
  • Methods of Application or Experimental Procedures : Formaldehyde, acetaldehyde, and acetone were measured in ambient air after they were simultaneously collected at 0.8 L min−1 on two parallel silica gel cartridges coated with 2,4-dinitrophenylhydrazine (DNPH) and N-methyl-4-hydrazino-2-nitrobenzofurazan (MNBDH), respectively .
  • Results or Outcomes : The limits of detection for HCHO, CH3CHO, and CH3COCH3 ranged between 0.14 and 0.29 ppbv for 100 L (2h) air sampled on MNBDH-coated cartridges .

3. Application in Protein Labeling

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a fluorescent reagent for protein labeling .
  • Methods of Application or Experimental Procedures : The compound is used for pre-column derivatization for chromatographic procedures such as High-Performance Liquid Chromatography (HPLC) .
  • Results or Outcomes : The use of this compound allows for the detection and analysis of proteins in complex mixtures .

4. Application in Aldehyde Detection

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the detection of aliphatic aldehydes, including labeling of reducing carbohydrates .
  • Methods of Application or Experimental Procedures : The compound reacts with aldehydes to form a fluorescent derivative, which can be detected using fluorescence spectroscopy .
  • Results or Outcomes : This method allows for the sensitive and selective detection of aldehydes in various samples .

5. Application in DNA Detection

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
  • Methods of Application or Experimental Procedures : The effects of pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant on the fluorescence intensity were investigated .
  • Results or Outcomes : The optimized reaction was subsequently used for the development of an assay for DNA detection based on a molecular-beacon probe. The use of a fluorogenic substrate enabled the detection of a single-stranded DNA target with a 1 nmol L−1 detection limit .

6. Application in Aldehyde and Ketone Determination

  • Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the determination of aldehydes and ketones .
  • Methods of Application or Experimental Procedures : The compound reacts with carbonyl compounds in acidic media to form the corresponding hydrazones .
  • Results or Outcomes : This method allows for the sensitive and selective detection of aldehydes and ketones in various samples .

Safety And Hazards

When handling 4-Hydrazino-7-nitrobenzofurazan, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZATVKONWVLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393326
Record name 4-Hydrazino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-7-nitrobenzofurazan

CAS RN

90421-78-6
Record name 4-Hydrazino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydrazino-7-nitrobenzofurazan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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